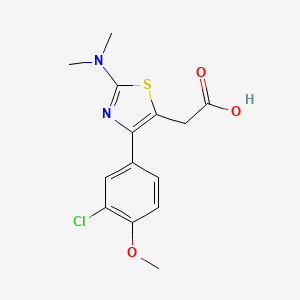
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate phenol derivatives with acetoacetic ester derivatives using oxidative cross-coupling reactions . The reaction conditions often include the use of iron (III) salts as catalysts and tert-butyl hydroperoxide as the oxidant .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid, often employs scalable methods such as the condensation of phenols with acetoacetic ester derivatives. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and alkylation reactions can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and physicochemical properties .
Scientific Research Applications
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential antibacterial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in various biological processes . Additionally, it can interfere with DNA replication and repair mechanisms, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methoxybenzofuran-2-carboxylic acid
- 5-Bromo-3-ethoxybenzofuran-2-carboxylic acid
- 5-Chloro-3-ethoxybenzofuran-2-carboxamide
Uniqueness
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid is unique due to its specific combination of chloro and ethoxy substituents, which confer distinct biological activities and physicochemical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9ClO4 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-chloro-3-ethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-2-15-9-7-5-6(12)3-4-8(7)16-10(9)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
UHFMBVBGHGQVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


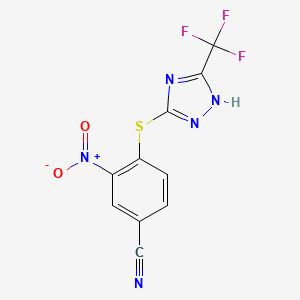
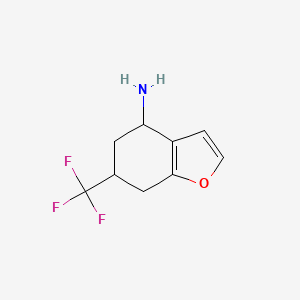
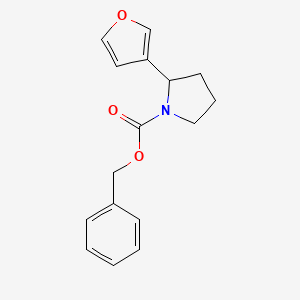
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
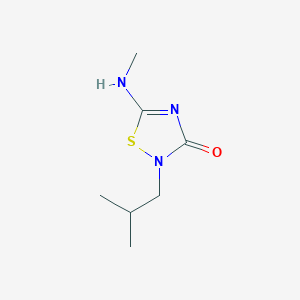
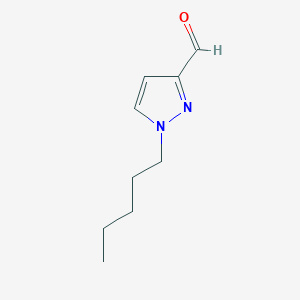

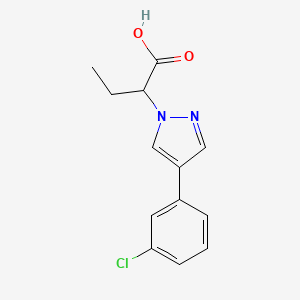
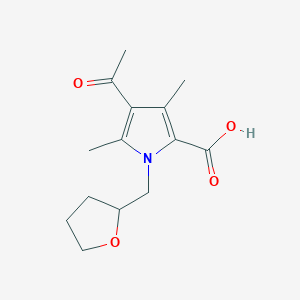
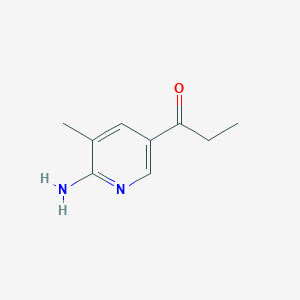
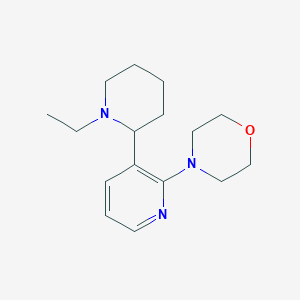

![(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)
